molecular formula C7H10BrNO2 B576232 1-(2-Bromopropanoyl)pyrrolidin-2-one CAS No. 188898-89-7

1-(2-Bromopropanoyl)pyrrolidin-2-one

Cat. No.: B576232
CAS No.: 188898-89-7
M. Wt: 220.066
InChI Key: SFZIQEBQIDSNAD-UHFFFAOYSA-N
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Description

1-(2-Bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H10BrNO2 and a molecular weight of 220.06, features a pyrrolidin-2-one scaffold substituted with a 2-bromopropanoyl group . The pyrrolidin-2-one core is a well-known precursor to various pharmaceuticals and materials, such as the polymer precursor vinylpyrrolidone . The presence of both the bromine atom and the carbonyl group on the propanoyl chain makes this molecule a versatile electrophilic building block, particularly useful for designing and synthesizing more complex molecules. Its reactive bromine allows for further functionalization via cross-coupling reactions or nucleophilic substitutions, while the carbonyl can undergo a variety of transformations. Researchers can utilize this compound in the development of novel compounds for various applications, including drug discovery and material science. Calculated properties include a density of 1.599 g/cm³ and a boiling point of approximately 300.2°C at 760 mmHg . This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug, food additive, or household chemical. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188898-89-7

Molecular Formula

C7H10BrNO2

Molecular Weight

220.066

IUPAC Name

1-(2-bromopropanoyl)pyrrolidin-2-one

InChI

InChI=1S/C7H10BrNO2/c1-5(8)7(11)9-4-2-3-6(9)10/h5H,2-4H2,1H3

InChI Key

SFZIQEBQIDSNAD-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCCC1=O)Br

Synonyms

2-Pyrrolidinone, 1-(2-bromo-1-oxopropyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromopropanoyl Pyrrolidin 2 One

Direct N-Acylation of Pyrrolidin-2-one Derivatives

The most direct route to 1-(2-Bromopropanoyl)pyrrolidin-2-one involves the formation of an amide bond between the nitrogen atom of the pyrrolidin-2-one ring and a 2-bromopropanoyl group.

The reaction of pyrrolidin-2-one with an acyl halide, such as 2-bromopropionyl bromide, is a common method for N-acylation. sigmaaldrich.com This electrophilic acyl substitution is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The nitrogen atom of the lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide.

A general representation of this reaction is the N-alkylation of pyrrolidin-2-one with phenacyl halides, which proceeds via the formation of an imidate from pyrrolidin-2-one and dimethyl sulfate, followed by alkylation. arkat-usa.org This highlights a strategy of enhancing the nucleophilicity of the pyrrolidin-2-one nitrogen before introducing the acyl group.

To improve reaction efficiency and prevent side reactions, N-protected derivatives of pyrrolidin-2-one can be utilized. One such precursor is 1-(Trimethylsilyl)pyrrolidin-2-one (1-TMS-2-pyrrolidinone). nist.govnist.gov The trimethylsilyl (B98337) (TMS) group is a protecting group that can be easily introduced and subsequently removed. wikipedia.org

The use of a silyl (B83357) group can activate the lactam for acylation. The reaction would involve the acylation of 1-TMS-2-pyrrolidinone with 2-bromopropionyl halide, followed by the removal of the TMS group. This approach can offer milder reaction conditions and improved yields.

The efficiency of the N-acylation reaction is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, and temperature. For instance, in the N-alkylation of a similar heterocyclic system, pyrrole, a study showed that using dimethylformamide (DMF) as the solvent in combination with potassium carbonate (K₂CO₃) as the base at room temperature provided the best yields. researchgate.net In contrast, using potassium hydroxide (B78521) (KOH) in acetone (B3395972) resulted in significantly lower yields. researchgate.net This suggests that a polar aprotic solvent like DMF can be highly effective for such N-functionalization reactions.

ParameterCondition 1Condition 2YieldReference
Base/Solvent KOH/AcetoneK₂CO₃/DMF10% vs 87% researchgate.net
Temperature Room TempRoom Temp- researchgate.net
Reactant Ratio 1.2 equiv. bromide4.0 equiv. K₂CO₃- researchgate.net

This table illustrates the impact of different bases and solvents on the yield of N-alkylation, a reaction analogous to the N-acylation of pyrrolidin-2-one.

General Pyrrolidin-2-one Scaffold Synthesis Relevant to N-Acylation

The pyrrolidin-2-one (or γ-lactam) ring is a crucial structural motif found in many biologically active compounds and serves as a versatile synthetic intermediate. rsc.org Its synthesis is a well-established area of organic chemistry.

Several methods exist for constructing the pyrrolidin-2-one ring, which can then be functionalized at the nitrogen atom. These methods often involve the cyclization of linear precursors.

From Amide Dianions: One approach involves the reaction of amide dianions with epibromohydrin, which results in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method utilizes n-butyllithium in tetrahydrofuran (B95107) to generate the dianion, which then undergoes cyclization. organic-chemistry.org

Radical Cyclization: A transition-metal-free method employs N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization to construct highly functionalized 2-pyrrolidinones with high efficiency. rsc.org Another radical cyclization approach involves the 5-endo-trigonal cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides using tributyltin hydride and AIBN. rsc.org

From Allenic Amides: Pyrrolidin-5-one-2-carboxamides can be synthesized through a one-pot Ugi reaction followed by a regioselective 5-exo-dig cyclization of the resulting N-substituted-2-allenamides with a base like potassium tert-butoxide (KOt-Bu). acs.org

From Donor-Acceptor Cyclopropanes: Arylsulfonamides can react with cyclopropane (B1198618) diesters in a one-pot process involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org

Starting MaterialsKey ReagentsProduct TypeReference
N-arylacetamides, Epibromohydrinn-Butyllithium5-(hydroxymethyl)pyrrolidin-2-ones organic-chemistry.org
Unsaturated AmidesN-Heterocyclic Carbene (NHC)Functionalized 2-pyrrolidinones rsc.org
Allenic acids, Amines, Isocyanides, AldehydesKOt-BuPyrrolidin-5-one-2-carboxamides acs.org
N-vinyl-2,2-bis(phenylsulfanyl)acetamidesTributyltin hydride, AIBNSubstituted pyrrolidin-2-ones rsc.org
Arylsulfonamides, Cyclopropane diestersBaseα-arylated pyrrolidinones acs.org

This interactive table summarizes various cyclization strategies for forming the pyrrolidin-2-one scaffold.

Once the pyrrolidin-2-one ring is formed, it can be further modified. While N-acylation is the direct route to the target compound, other functionalizations of the core structure are also synthetically relevant.

N-Alkylation: N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. More advanced methods for N-functionalization include electrophilic substitution reactions and cross-coupling reactions like Buchwald-Hartwig amination and copper-catalyzed N-alkynylation. nih.gov

Ring Transformation: In some cases, the pyrrolidin-2-one ring itself can be formed from other heterocyclic systems. For example, a selective synthesis of pyrrolidin-2-ones has been demonstrated through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. rsc.orgrsc.org

The derivatization of the pyrrolidin-2-one scaffold, particularly at the nitrogen position, is a key step in the synthesis of a wide array of compounds, including the title compound this compound.

Industrial-Scale Synthetic Approaches

There is no information available in the public domain regarding the industrial-scale synthesis of this compound specifically. However, its precursor, 2-pyrrolidinone (B116388), is a significant industrial chemical. It is produced almost exclusively by the reaction of aqueous gamma-butyrolactone (B3396035) (GBL) with ammonia (B1221849) at high temperatures (250–290 °C) and pressures over solid magnesium silicate (B1173343) catalysts. wikipedia.orgatamanchemicals.comzionmarketresearch.com This large-scale availability of the starting material makes the potential industrial production of its derivatives feasible, should a demand arise.

Table of Compounds

The following table lists the chemical compounds mentioned throughout this article.

Table 2: List of Mentioned Compounds

Compound Name Molecular Formula CAS Number
1-(2-Bromopropanoyl)pyrrolidin-2-one C₇H₁₀BrNO₂ 188898-89-7
2-Pyrrolidinone (B116388) C₄H₇NO 616-45-5
2-Bromopropionyl bromide C₃H₄Br₂O 563-76-8
gamma-Butyrolactone (B3396035) C₄H₆O₂ 96-48-0
Ammonia (B1221849) NH₃ 7664-41-7

| Triethylamine | C₆H₁₅N | 121-44-8 |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Modulation

Detailed research findings on the structural determinants for the biological modulation of 1-(2-Bromopropanoyl)pyrrolidin-2-one are not currently available.

There are no published studies examining the impact of modifying the pyrrolidin-2-one moiety of this specific compound on its biological effects.

Information regarding the steric and electronic effects of substituents on the activity of this compound is not present in the scientific literature.

Comparative Analysis with Related Scaffolds

The four-membered azetidin-2-one (B1220530), or β-lactam, ring is a well-known pharmacophore, most notably found in penicillin and cephalosporin (B10832234) antibiotics. researchgate.net The high ring strain of the β-lactam ring makes the amide bond highly susceptible to cleavage, a property exploited in the inactivation of bacterial transpeptidases. researchgate.net Replacing the pyrrolidin-2-one ring with an azetidin-2-one in the context of an N-bromoacyl substituent would likely result in a molecule with increased reactivity, potentially leading to different biological targets or a different mode of action. nih.gov Studies on N-thiolated β-lactams have shown that the antibacterial activity is linked to the reactivity of the lactam ring. nih.gov

Conversely, expanding the ring to a six-membered piperidin-2-one (a δ-lactam) results in a less strained and more flexible scaffold. scispace.com In the context of non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, replacement of a carboxyl group with a pyrrolidin-2-one core retained activity, albeit with a threefold decrease in potency. nih.gov This suggests that while the pyrrolidin-2-one can act as a bioisostere for other functional groups, subtle changes in scaffold geometry can impact binding affinity. A comparative study of pyrrolidine (B122466) and piperidine-based ligands for the sigma receptor indicated that steric factors and the orientation of nitrogen lone pairs play a major role in receptor binding. nih.gov Therefore, it is conceivable that a 1-(2-bromopropanoyl)piperidin-2-one would exhibit a different activity profile due to its altered conformational preferences compared to its pyrrolidinone counterpart.

Scaffold VariationRing SizeKey Structural FeaturesPotential Impact on Activity
1-(2-Bromopropanoyl)azetidin-2-one 4-membered (β-lactam)High ring strain, planar geometryIncreased reactivity, potential for different biological targets (e.g., serine proteases). researchgate.netnih.gov
This compound 5-membered (γ-lactam)Moderate flexibility, "puckered" conformationBalanced reactivity and conformational properties. nih.gov
1-(2-Bromopropanoyl)piperidin-2-one 6-membered (δ-lactam)Higher flexibility, less strainedAltered conformational preferences, potentially different binding modes and target selectivity. scispace.comnih.gov

The 2-bromopropanoyl moiety serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. The length and substitution pattern of this acyl chain are critical determinants of reactivity and selectivity.

The nature of the halogen atom also plays a crucial role. A 1-(2-chloropropanoyl)pyrrolidin-2-one, for instance, would be expected to be less reactive than its bromo- and iodo-analogs due to the stronger carbon-chlorine bond compared to the carbon-bromine and carbon-iodine bonds. This difference in reactivity can be exploited to fine-tune the compound's potency and reduce off-target reactions.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The pyrrolidin-2-one ring itself can be considered a bioisostere for other cyclic and acyclic structures. For example, replacing the pyrrolidinone with an open-chain amide could significantly alter the molecule's conformational freedom and polarity, likely impacting its biological activity.

Derivatization and Synthesis of Analogs

Synthesis of Modified Pyrrolidin-2-one Scaffolds

Modification of the central pyrrolidin-2-one ring, a γ-lactam, is a primary strategy for creating structural analogs. This can be achieved by replacing the entire ring with a bioisostere or by introducing various substituents onto the existing ring structure.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a compound's physicochemical properties while retaining or enhancing its biological activity. baranlab.org The γ-lactam ring of pyrrolidin-2-one can be replaced by other cyclic structures that mimic its spatial arrangement and electronic properties. baranlab.orgnih.gov The goal is to create analogs with potentially improved characteristics.

Five-membered heterocyclic rings are common bioisosteres for the amide bond present in the lactam. acs.org For instance, a 1,2,4-triazole (B32235) has been successfully used as a bioisosteric replacement for a lactam ring in the development of therapeutic agents. acs.orghyphadiscovery.com Other potential replacements include various isomeric triazoles, oxadiazoles, and thiazoles, which can offer different hydrogen bonding patterns and metabolic stabilities. acs.org Another approach involves the replacement of the endocyclic carbonyl with a tetrahedral phosphonate (B1237965) or phosphine (B1218219) oxide group, which can lead to increased biological activity. nih.gov

Table 1: Potential Bioisosteric Replacements for the Pyrrolidin-2-one Ring

Original Moiety Bioisosteric Replacement Rationale
γ-Lactam (Pyrrolidin-2-one) 1,2,3-Triazole Mimics the amide bond, alters metabolic stability. hyphadiscovery.com
γ-Lactam (Pyrrolidin-2-one) 1,2,4-Triazole Acts as a privileged amide bioisostere, fitting steric and electronic requirements. acs.org
γ-Lactam (Pyrrolidin-2-one) Oxadiazole / Thiazole Five-membered heterocycles that can replace the amide bond. acs.org
γ-Lactam (Pyrrolidin-2-one) Pyridazine Derivatives Can serve as classical and nonclassical bioisosteres. mdpi.com

Introducing substituents at the C3, C4, and C5 positions of the pyrrolidin-2-one ring is a direct method for generating analogs. A variety of synthetic methods have been developed to access these functionalized scaffolds. acs.org

One powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which can construct the pyrrolidine (B122466) ring with a high degree of regio- and stereocontrol, allowing for the introduction of diverse substituents. nih.gov Another approach involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, which proceeds through a cascade reaction to yield α-arylated pyrrolidinones. acs.org This method is notable for its operational simplicity and tolerance for various functional groups, including aryl halides and heteroarenes, on the newly introduced substituent. acs.org Furthermore, derivatives of pyroglutamic acid, a readily available chiral building block, can be used as starting materials for the synthesis of a wide range of 2,5-disubstituted pyrrolidines. nih.gov

Table 2: Selected Synthetic Routes to Substituted Pyrrolidin-2-one Scaffolds

Synthetic Method Position(s) Functionalized Type of Substituent Introduced
1,3-Dipolar Cycloaddition C3, C4 Varied, based on dipolarophile (e.g., aryl, ester). nih.gov
Smiles-Truce Cascade C3 Aryl, Heteroaryl. acs.org

Functional Group Transformations of the 2-Bromopropanoyl Moiety

The 2-bromopropanoyl group is a reactive handle that allows for extensive functionalization through transformations involving the bromine atom or the acyl chain itself.

The bromine atom on the carbon alpha to the carbonyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. fiveable.me The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon toward nucleophilic attack. fiveable.me This allows for the displacement of the bromide ion by a wide array of nucleophiles to generate diverse analogs.

This substitution can proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. A variety of functional groups can be introduced, including amines (to form α-amino amides), azides (which can be further reduced to amines or used in click chemistry), thiols (to form α-thio amides), and cyanide (to form α-cyano amides). The introduction of these groups significantly alters the chemical properties of the side chain.

Table 3: Examples of Nucleophilic Substitution at the C2-Position of the Propanoyl Moiety

Nucleophile Reagent Example Resulting Functional Group
Amine Ammonia (B1221849), Primary/Secondary Amines α-Amino Acyl
Azide Sodium Azide (NaN₃) α-Azido Acyl
Thiolate Sodium Thiophenoxide (NaSPh) α-Thioether Acyl
Cyanide Sodium Cyanide (NaCN) α-Nitrile Acyl
Hydroxide (B78521) Sodium Hydroxide (NaOH) α-Hydroxy Acyl

Beyond simple substitution of the bromine atom, the entire structure of the acyl chain can be modified. One common transformation is the elimination of hydrogen bromide (HBr) through treatment with a non-nucleophilic base. This reaction results in the formation of a carbon-carbon double bond, converting the 2-bromopropanoyl group into an acryloyl moiety, specifically N-methacryloylpyrrolidin-2-one.

Another significant alteration is the hydrolysis of the amide bond connecting the acyl chain to the pyrrolidinone nitrogen. This cleavage can be achieved by heating the compound in the presence of strong aqueous acid or base. youtube.com Acidic hydrolysis yields a carboxylic acid (2-bromopropanoic acid) and the protonated form of the amine (pyrrolidin-2-one), while basic hydrolysis initially produces the carboxylate and pyrrolidin-2-one. youtube.com This reaction effectively removes the entire acyl chain, which can be a step in a larger synthetic sequence.

Stereoselective Synthesis of Chiral Derivatives

The C2 carbon of the 2-bromopropanoyl moiety is a stereocenter. Standard synthesis of 1-(2-bromopropanoyl)pyrrolidin-2-one from pyrrolidin-2-one and 2-bromopropanoyl bromide or chloride typically yields a racemic mixture of (R)- and (S)-enantiomers. The stereoselective synthesis of a single enantiomer or diastereomer is a critical challenge, often addressed by using chiral starting materials, auxiliaries, or catalysts. mdpi.comacs.org

One effective strategy is to employ a chiral auxiliary. For example, N-tert-butanesulfinyl groups have been used to direct the stereochemical outcome of cycloaddition reactions to form densely substituted pyrrolidines with excellent diastereoselectivity. acs.org Similarly, a chiral pyrrolidinone, derived from enantiopure starting materials like D- or L-proline, can be used. mdpi.com The inherent chirality of the pyrrolidinone ring can influence the approach of the acylating agent, potentially leading to a diastereomeric excess of one isomer.

Catalytic enantioselective methods offer another powerful route. For instance, the enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation using a chiral ligand. mdpi.com Analogous catalytic approaches could be envisioned for the acylation of pyrrolidin-2-one with a suitable prochiral ketene (B1206846) or other acylating agent precursor to install the chiral acyl side chain stereoselectively. The synthesis of chiral N-heterocyclic allylboronates via the enantioselective dearomatization of pyrroles highlights the use of copper(I) catalysts for creating multiple stereocenters in pyrrolidine derivatives. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound analogs, this typically involves using a chiral starting material or auxiliary to influence the stereochemical outcome of a subsequent reaction.

One common strategy is the use of chiral auxiliaries attached to the pyrrolidinone ring. For instance, Oppolzer's chiral sultam can be employed to direct the stereochemistry of reactions. An asymmetric 1,3-dipolar cycloaddition reaction directed by an Oppolzer's chiral sultam has been used to construct a 3,4-syn substituted pyrrolidine moiety with a high degree of diastereoselectivity and enantioselectivity. acs.org This method ensures the formation of the desired chiral (3R,4S) configuration, and the auxiliary can be subsequently removed and reused. acs.org

Another approach involves substrate-controlled diastereoselectivity, where an existing stereocenter on the pyrrolidinone ring, often derived from a chiral pool starting material like an amino acid, directs the formation of a new stereocenter. For example, the synthesis of pyrrolidine derivatives from chiral N-allyl oxazolidines can be achieved via a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence. nih.gov

Furthermore, multicomponent reactions, such as the Ugi reaction, followed by nucleophilic substitution and N-acylation, can produce pyrrolidinone-fused diketopiperazines. These sequences can proceed with complete diastereoselectivity, yielding complex molecular scaffolds in a highly controlled manner. nih.gov A one-pot nitro-Mannich/hydroamination sequence has also been reported for the diastereoselective synthesis of substituted vinylpyrrolidines. rsc.org

Table 1: Examples of Diastereoselective Synthesis of Pyrrolidinone Analogs This table is representative of the methodologies discussed and may not directly involve this compound.

Starting Material/Method Reagents/Conditions Product Type Diastereomeric Ratio (d.r.) Reference
Ugi/Nucleophilic Substitution Glycine derivative, Cs2CO3 Pyrrolidin-2-one Poor nih.gov
Ugi/Nucleophilic Substitution/N-acylation Pyrrolidin-2-ones, Cs2CO3 Pyrrolopiperazine-2,6-diones Complete Diastereoselectivity nih.gov
Nitro-Mannich/Hydroamination Various aldehydes and amines 2,3,5-trisubstituted pyrrolidines 91:9 rsc.org
Oppolzer's Sultam Cycloaddition Azomethine ylide 3,4-syn substituted pyrrolidine High Diastereoselectivity acs.org

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is critical as different enantiomers of a chiral molecule often exhibit distinct biological activities.

A powerful method for creating chiral lactams is the catalytic, enantioselective N-acylation. This approach can be used for the kinetic resolution of racemic lactams. Amidine-based catalysts have been shown to be effective for this purpose, achieving excellent levels of enantioselectivity. acs.orgnih.govscite.ai The reaction is believed to proceed through the N-acylation of the lactim tautomer of the pyrrolidinone. acs.orgnih.gov

Palladium-catalyzed enantioselective decarboxylative allylic alkylation of lactam enolates is another sophisticated method. This allows for the synthesis of α-quaternary and α-tetrasubstituted tertiary lactams with high enantioselectivity. nih.gov Using a palladium catalyst with a chiral phosphine ligand, such as (S)-(CF3)3-t-BuPHOX, various N-acyl pyrrolidinones can be alkylated to furnish products with excellent yields and high enantiomeric excess (ee). nih.gov This method is versatile, tolerating a range of N-acyl groups, including N-acetyl and N-aroyl derivatives. nih.gov

Biocatalysis offers a green and highly selective alternative. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govresearchgate.net By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the target pyrrolidine can be produced with very high enantiomeric excess. This method has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. nih.govresearchgate.net

Table 2: Examples of Enantioselective Synthesis of Pyrrolidinone Analogs This table is representative of the methodologies discussed and may not directly involve this compound.

Method Catalyst/Enzyme Substrate Type Yield Enantiomeric Excess (ee) Reference
Pd-Catalyzed Decarboxylative Alkylation Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX N-Benzoyl Pyrrolidinone Allyl Ester 91% 99% nih.gov
Pd-Catalyzed Decarboxylative Alkylation Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX N-Benzoyl Fluoropyrrolidinone Ester 86% 98% nih.gov
Transaminase-Triggered Cyclization ATA-117-Rd6 (Transaminase) 5-chloro-1-phenylpentan-2-one 90% (analytical) >99.5% (R) nih.gov
Transaminase-Triggered Cyclization PjSTA-R6-8 (Transaminase) 5-chloro-1-phenylpentan-2-one 85% (analytical) >99.5% (S) nih.gov
Catalytic Asymmetric Aminopalladation Ferrocenyloxazoline palladacycle Allylic N-arylsulfonylcarbamate High 89-99% researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-(2-Bromopropanoyl)pyrrolidin-2-one, these methods, particularly Density Functional Theory (DFT), are employed to elucidate its three-dimensional structure and electronic characteristics with high accuracy. nih.gov

Molecular geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods like DFT with an appropriate basis set (e.g., B3LYP/6-31G*) are used to predict bond lengths, bond angles, and dihedral angles. This process is crucial for obtaining a realistic 3D structure, which is the foundation for all further computational analysis. nih.govchemrxiv.org

Once the geometry is optimized, electronic structure analysis can be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the analysis might reveal the LUMO is centered on the carbonyl carbon of the propanoyl group, suggesting its susceptibility to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical but representative data that would be obtained from DFT-based geometry optimization.

Parameter Atom Pair/Group Predicted Value
Bond Length (Å) C=O (pyrrolidinone) 1.22
C=O (propanoyl) 1.21
N-C (amide) 1.38
C-Br 1.95
**Bond Angle (°) ** O=C-N (pyrrolidinone) 126.5
N-C-C (propanoyl) 118.0
C-C-Br 110.5

| Dihedral Angle (°) | C-N-C(O)-C(Br) | 175.0 (transoid) |

Reaction Mechanism Predictions and Energy Profiles using Computational Methods (e.g., DFT)

Computational methods are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of activation energies. The synthesis of this compound, likely involving the acylation of 2-pyrrolidinone (B116388) with 2-bromopropanoyl bromide or a similar reagent, can be modeled to understand its feasibility and kinetics.

Using DFT, researchers can model the reactants, transition states, intermediates, and products along a proposed reaction coordinate. nih.gov For example, the N-acylation reaction mechanism can be computationally elucidated. This would involve locating the transition state for the nucleophilic attack of the pyrrolidinone nitrogen on the carbonyl carbon of the acylating agent. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic barrier. Such studies have been applied to understand the synthesis of various pyrrolidinone derivatives. rsc.orgnih.gov Similarly, subsequent reactions of the title compound, such as nucleophilic substitution at the bromine-bearing carbon, can be investigated to predict potential products and reaction rates.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis aims to identify the stable low-energy conformers of the molecule. The five-membered pyrrolidinone ring itself is not planar and exhibits a "pseudorotation" phenomenon, contributing to the molecule's 3D shape. nih.gov The rotation around the N-acyl bond and the C-C bond of the propanoyl chain introduces additional conformational flexibility.

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time in a simulated environment (e.g., in a solvent like water). nih.govresearchgate.net An MD simulation tracks the motions of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. These simulations can reveal the most populated conformational states, the transitions between them, and the stability of specific intramolecular interactions, such as hydrogen bonds, if applicable. For pyrrolidinone derivatives, MD simulations are crucial for understanding how they might adapt their shape upon binding to a biological target. nih.govdeakin.edu.au

Ligand-Target Interaction Modeling for Biological Activity

Given that many pyrrolidinone derivatives exhibit a wide range of biological activities, computational modeling is extensively used to predict their potential protein targets and to understand the molecular basis of their action. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's binding site. For this compound, docking studies can be performed against the crystal structures of various enzymes known to be modulated by similar scaffolds, such as cyclooxygenases (COX), lipoxygenases (LOX), or kinases. researchgate.netnih.govnih.gov

The process involves placing the 3D structure of the ligand into the active site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For instance, a docking study might show the carbonyl oxygen of the pyrrolidinone ring acting as a hydrogen bond acceptor with a backbone NH group in the active site, a common interaction motif for this scaffold. nih.govnih.gov

Table 2: Hypothetical Docking Results for this compound against a Kinase Target

Parameter Result
Target Protein VEGFR-2 (PDB ID: 4AGD)
Docking Score (kcal/mol) -7.5
Predicted Interactions Hydrogen bond between pyrrolidinone C=O and Cys919
Hydrophobic interaction between pyrrolidinone ring and Val848

Pharmacophore modeling is another key technique in computational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the ligand-receptor complex itself (structure-based). nih.gov For the pyrrolidinone class of compounds, a ligand-based pharmacophore model could be developed using a series of known inhibitors for a particular target. This model can then be used as a 3D query to screen large chemical databases for novel compounds, including this compound, that match the pharmacophore and are therefore predicted to be active. This approach helps in identifying potential biological activities for new or untested compounds and in prioritizing them for experimental screening. nih.gov

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Ion Spectroscopy for Detailed Structural Characterization of Gas-Phase Species

While MS/MS reveals connectivity, ion spectroscopy provides detailed information about the three-dimensional structure of gas-phase ions. These techniques measure the absorption of photons by an isolated ion as a function of wavelength, yielding a spectrum that is highly sensitive to the ion's conformation.

Infrared Photodissociation (IRPD) spectroscopy is a powerful method for obtaining vibrational spectra of gas-phase ions. mdpi.com In this technique, ions are trapped in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, heats up, and eventually fragments. nih.gov The resulting fragment ions are detected, and an IR spectrum is constructed by plotting the fragmentation efficiency against the laser wavelength.

For an ion like protonated 1-(2-Bromopropanoyl)pyrrolidin-2-one, IRPD could distinguish between different conformers or protomers (isomers differing in the site of protonation). Key vibrational modes, such as the carbonyl (C=O) stretches of the lactam and the acyl group (typically in the 1650-1800 cm⁻¹ range) and N-H/O-H stretches (if protonated on nitrogen or oxygen, ~3000-3600 cm⁻¹), would provide a structural fingerprint. mdpi.comosti.gov By comparing the experimental IRPD spectrum with theoretical spectra calculated for different possible structures, the most stable gas-phase conformation can be determined.

Ultraviolet Photodissociation (UVPD) spectroscopy operates on a similar principle to IRPD but uses ultraviolet photons to induce electronic, rather than vibrational, transitions. nih.gov Upon absorbing a UV photon, the ion is electronically excited, leading to rapid dissociation. The fragmentation pattern can be highly dependent on the structure of the ion and the specific electronic state accessed.

A UVPD study of this compound would require a suitable chromophore. The carbonyl groups in the molecule provide some UV absorption. Excitation could lead to specific bond cleavages, such as the C-Br bond or fragmentation of the pyrrolidinone ring, providing information that is complementary to MS/MS and IRPD. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Analysis of derivatives of this compound would rely on characteristic chemical shifts and coupling patterns.

For instance, in a derivative where the bromine has been substituted, the signals of the adjacent protons and carbons would be significantly altered. NMR analysis of the parent pyrrolidin-2-one structure shows characteristic signals for the three methylene (B1212753) (-CH₂-) groups. chemicalbook.com The introduction of the 2-bromopropanoyl group at the nitrogen atom deshields the adjacent protons.

Table 2: Representative ¹H NMR Chemical Shifts for a Pyrrolidin-2-one Derivative

ProtonTypical Chemical Shift (ppm)MultiplicityNotes
H on Cα to Bromine~4.5 - 5.5Quartet (q)Coupled to the methyl protons.
CH₃ on propanoyl group~1.7 - 2.0Doublet (d)Coupled to the α-proton.
CH₂ adjacent to N~3.5 - 3.9Triplet (t)Deshielded by the acyl group.
CH₂ adjacent to C=O~2.3 - 2.6Triplet (t)Deshielded by the carbonyl group.
Central CH₂ of ring~2.0 - 2.3Multiplet (m)Overlaps with other signals.

Data is generalized from known spectra of related pyrrolidinone and α-haloketone structures. chemicalbook.compsu.edu

Table 3: Representative ¹³C NMR Chemical Shifts for a Pyrrolidin-2-one Derivative

CarbonTypical Chemical Shift (ppm)Notes
C=O (Lactam)~175 - 180The carbonyl carbon of the pyrrolidinone ring.
C=O (Acyl)~168 - 172The carbonyl carbon of the propanoyl group.
Cα to Bromine~40 - 50Carbon directly attached to the bromine atom.
CH₂ adjacent to N~45 - 50Deshielded by the nitrogen and acyl group.
CH₂ adjacent to C=O~30 - 35Carbonyl deshielding effect.
Central CH₂ of ring~18 - 22Least deshielded ring carbon.
CH₃ on propanoyl group~20 - 25Methyl group carbon.

Data is generalized from known spectra of related pyrrolidinone and α-haloketone structures. psu.edu

By using a combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC), the complete chemical structure of any derivative of this compound can be unequivocally established.

1D and 2D NMR Techniques for Structural Assignment

The definitive structural assignment of this compound relies on a suite of NMR experiments. emerypharma.com

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is the first step in characterization. emerypharma.com It provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyrrolidinone ring and the propanoyl chain. The methine proton (CH-Br) is expected to appear as a quartet, coupled to the adjacent methyl protons. The protons of the pyrrolidinone ring will show complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals would include those for the two carbonyl carbons (one amide, one ketone), the carbon bearing the bromine atom (C-Br), and the carbons of the pyrrolidinone ring.

2D NMR Spectroscopy: To unambiguously assign all signals and confirm the structure, 2D NMR experiments are essential. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between the CH-Br proton and the CH₃ protons of the propanoyl group, as well as correlations among the protons of the pyrrolidinone ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. emerypharma.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for identifying the connectivity between the pyrrolidinone ring and the bromopropanoyl moiety. For instance, correlations would be expected from the protons on the carbon adjacent to the nitrogen (C5-H₂) to the propanoyl carbonyl carbon.

A summary of predicted NMR data is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
C1' (C=O, amide)-~175C5-H₂, C2-H
C2' (CH₂)~2.1-2.3~30C1'-H, C3'-H, C4'-H
C3' (CH₂)~2.0-2.2~18C2'-H, C4'-H, C5'-H
C4' (CH₂)~3.7-3.9~45C2'-H, C3'-H, C5'-H
C1 (C=O, acyl)-~170C2-H, C4'-H
C2 (CHBr)~4.8-5.0 (quartet)~40C1=O, C3-H
C3 (CH₃)~1.8-2.0 (doublet)~20C2-H, C1=O

Dynamic NMR for Conformational Studies

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring flips. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. copernicus.org

For this compound, two primary conformational processes can be investigated:

Restricted Amide Bond Rotation: The C-N bond of the N-acyl group has a partial double bond character, which restricts rotation. This can lead to the existence of two distinct planar conformers (rotamers). copernicus.org At room temperature, the rotation might be slow enough to cause broadening of the signals for the atoms near the amide bond, or even result in two separate sets of signals if the energy barrier is high enough. copernicus.org

Pyrrolidine (B122466) Ring Puckering: The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. frontiersin.org The interconversion between these puckered states can be studied using DNMR.

Variable-temperature (VT) NMR experiments are the primary tool for DNMR studies. youtube.com By recording spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, the interconversion between conformers slows down, and separate signals for each conformer may be resolved. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen to a time-averaged signal. Analyzing these changes allows for the calculation of the activation energy (energy barrier) for the conformational exchange process. copernicus.org

X-ray Crystallography of Derivatives and Analogues

While obtaining a single crystal of this compound itself may be challenging, the analysis of its derivatives and analogues provides invaluable insight into its likely solid-state structure and interactions. nih.gov X-ray crystallography gives precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. nih.gov

Crystal Structure Determination and Conformational Analysis

The crystal structure of a pyrrolidinone derivative is determined by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis reveals the exact spatial coordinates of each atom in the molecule.

For derivatives of this compound, key conformational features to be analyzed include:

Pyrrolidinone Ring Conformation: The five-membered ring typically adopts a non-planar conformation to minimize steric and torsional strain. In many reported crystal structures of pyrrolidine derivatives, the ring adopts an envelope or a twisted (C₂ symmetry) conformation. frontiersin.org The specific pucker depends on the nature and position of the substituents.

Orientation of the Acyl Group: The crystal structure would confirm the relative orientation of the bromopropanoyl group with respect to the pyrrolidinone ring. The torsion angle around the N-C(O) bond would define the specific rotamer present in the solid state.

Chirality and Absolute Configuration: For chiral derivatives, X-ray crystallography can determine the absolute configuration of the stereocenters, which is crucial for understanding its biological activity or use in asymmetric synthesis. nih.gov

Below is a table summarizing hypothetical crystallographic data for a derivative.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.26
b (Å)14.64
c (Å)14.35
β (°)91.69
Volume (ų)2576.2
Z (molecules/unit cell)8

Data adapted from a representative pyrrolidinone derivative for illustrative purposes. researchgate.net

Intermolecular Interactions and Crystal Packing

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular forces. libretexts.org For a molecule like this compound, the following interactions are expected to be significant:

Dipole-Dipole Interactions: The molecule possesses two polar carbonyl groups (C=O) and a polar C-Br bond, resulting in a significant molecular dipole moment. These dipoles will align in a head-to-tail fashion to maximize electrostatic attraction, playing a major role in the crystal packing. libretexts.org

Hydrogen Bonds: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are highly probable. nih.gov The protons on the carbons adjacent to the carbonyl groups are sufficiently acidic to act as weak donors, forming bonds with the carbonyl oxygen atoms of neighboring molecules. These interactions often lead to the formation of chains or dimeric motifs. nih.govresearchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond" donor, interacting with a Lewis basic site like a carbonyl oxygen on an adjacent molecule.

The interplay of these forces dictates the final crystal packing, influencing physical properties such as melting point and solubility. In related structures, intermolecular interactions have been shown to create linear arrangements or complex 3D networks. researchgate.net

Applications in Advanced Organic Synthesis

Utility as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The pyrrolidin-2-one core of the molecule is derived from pyroglutamic acid, a well-established chiral building block in organic synthesis. When used as part of a larger molecule, this rigid, cyclic structure can effectively control the stereochemical outcome of a reaction, a role known as a chiral auxiliary. The auxiliary creates a chiral environment that favors the formation of one stereoisomer over another.

Detailed research into related N-acylated pyrrolidine (B122466) derivatives has demonstrated their effectiveness in stereoselective reactions. For instance, the N-propionylated derivative, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been successfully employed as a chiral auxiliary in asymmetric aldol (B89426) reactions. rsc.org In these reactions, the stereoselectivity can be finely tuned by adjusting parameters such as temperature, solvent, and the choice and amount of a chelating agent, with different Lewis acids like Cp₂ZrCl₂ or SnCl₂ inducing the formation of different diastereomers. rsc.org Similarly, pyroglutamic acid derivatives have been used to achieve highly diastereoselective reactions for synthesizing 1-substituted tetrahydro-β-carbolines, which are key components of various indole (B1671886) alkaloids. elsevierpure.com

The utility of these related compounds suggests that 1-(2-Bromopropanoyl)pyrrolidin-2-one can serve a similar function. The N-acyl group is crucial for creating the specific steric and electronic environment that directs the approach of incoming reagents. After the desired stereocenter is created, the chiral auxiliary can be chemically cleaved from the molecule, yielding the enantiomerically enriched product.

Feature Description Significance in Asymmetric Synthesis Reference
Core Structure Chiral pyrrolidin-2-one derived from pyroglutamic acid.Provides a rigid, stereodefined scaffold. elsevierpure.com
N-Acyl Group The 2-bromopropanoyl group.Influences the steric and electronic environment around the reaction center. rsc.org
Stereocontrol Directs the formation of specific stereoisomers in reactions like aldol additions.Enables the synthesis of enantiomerically pure or enriched compounds. rsc.org
Cleavage The auxiliary can be removed post-reaction (e.g., via hydrolysis).Allows for the recovery of the target molecule and potentially the auxiliary itself. rsc.org

Precursor for the Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov The structure of this compound, featuring a reactive α-bromo substituent and a lactam ring, makes it a versatile precursor for constructing more elaborate heterocyclic systems. nih.govorganic-chemistry.orgnih.gov

The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through substitution reactions, leading to diverse pyrrolidinone derivatives. Furthermore, the lactam ring itself can undergo various transformations. For example, it can be opened via hydrolysis or reduction to yield linear amino acids or amino alcohols, which can then be used in subsequent cyclization reactions to form different heterocyclic rings. rsc.org

Synthetic strategies often involve the transformation of pyrrolidin-2-ones into other valuable structures like substituted pyrrolidines, piperidines, or polycyclic frameworks. researchgate.netnih.govmdpi.com The combination of a modifiable side chain and the pyrrolidinone core in this compound provides a strategic entry point for building molecular complexity. researchgate.net

Reactive Site Potential Transformation Resulting Structure Type Reference
α-Bromo GroupNucleophilic substitution (e.g., with amines, azides, thiols)Functionalized pyrrolidin-2-ones researchgate.net
Lactam CarbonylReduction (e.g., with LiAlH₄)Substituted pyrrolidines nih.gov
Lactam RingRing-opening followed by recyclizationDifferent N-heterocycles (e.g., piperazinones) rsc.orgresearchgate.net
Entire MoleculeTandem or cascade reactionsPolycyclic or fused heterocyclic systems nih.govmdpi.com

Role in Polymer Chemistry and Materials Science (for derivatives)

Derivatives of this compound, particularly those that isolate the reactive 2-bromopropionyl group, are instrumental in modern polymer and materials science. This functionality is a cornerstone of controlled radical polymerization and surface modification technologies.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.educmu.edu The process relies on a specific initiator, typically an alkyl halide, which is reversibly activated and deactivated by a transition-metal complex (e.g., a copper-ligand complex). cmu.eduresearchgate.net

The 2-bromopropionyl group is a highly efficient initiator for ATRP. researchgate.net Molecules containing this group can be used to initiate the polymerization of a wide variety of monomers, including styrenes and (meth)acrylates. cmu.edu When the 2-bromopropionyl group is attached to a larger molecule or a surface, it is referred to as a "macroinitiator." dergipark.org.trrsc.org For example, reacting a hydroxyl-containing polymer with 2-bromopropionyl bromide creates a macroinitiator that can be used to synthesize graft copolymers. researchgate.netdergipark.org.tr This "grafting from" approach allows for the growth of well-defined polymer chains from a backbone, leading to materials with unique properties. researchgate.net

Component Function in ATRP Example Monomers Reference
2-Bromopropionyl GroupInitiator for polymerizationStyrene, Methyl Methacrylate (MMA), Acrylates cmu.eduresearchgate.net
Copper Complex (e.g., CuBr/PMDETA)Catalyst for reversible activation/deactivation of the propagating chainN/A dergipark.org.trrsc.org
MacroinitiatorA larger molecule or surface functionalized with the initiator groupPoly(ε-caprolactone), Chitin, Polystyrene researchgate.netdergipark.org.trrsc.org
Resulting PolymerWell-defined block or graft copolymers with controlled architecturePolystyrene-grafted chitin, Poly(lactide)-b-poly(ε-caprolactone)-b-poly(styrene) dergipark.org.trrsc.org

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess extraordinary mechanical and electronic properties but often suffer from poor solubility and compatibility with other materials, limiting their application. nih.govsemanticscholar.org Covalent functionalization, which involves attaching molecules to the surface of these nanomaterials, is a key strategy to overcome these limitations. nih.govdntb.gov.ua

A powerful method for functionalizing carbon nanomaterials is to graft polymer chains from their surface using ATRP. semanticscholar.org This is achieved by first anchoring an ATRP initiator, such as a 2-bromopropionyl derivative, onto the nanomaterial's surface. A common procedure involves:

Oxidation: The carbon nanomaterial is treated with strong acids to introduce carboxylic acid (-COOH) or hydroxyl (-OH) groups on its surface. semanticscholar.org

Initiator Immobilization: These surface groups are then reacted with a molecule like 2-bromopropionyl bromide or 2-bromo-2-methylpropionyl bromide. semanticscholar.org This step covalently links the ATRP initiator to the nanomaterial.

Surface-Initiated ATRP (SI-ATRP): The initiator-functionalized nanomaterial is then used to initiate the polymerization of a monomer from the surface, resulting in a dense layer of grafted polymer chains (a "polymer brush"). nih.govresearchgate.net

This "grafting from" approach creates a hybrid material where the properties of the carbon nanomaterial and the polymer are combined. mdpi.com The pyrrolidone moiety, if retained in the initiator structure, could further enhance the solubility and dispersion of the functionalized nanomaterial in specific solvents. mdpi.comrsc.org

Step Procedure Purpose Reference
1. OxidationTreatment of carbon nanotubes with strong acids (e.g., H₂SO₄/HNO₃).Creates reactive functional groups like -COOH and -OH on the surface. semanticscholar.org
2. Initiator AttachmentReaction of surface -OH groups with 2-bromopropionyl bromide.Covalently bonds the ATRP initiator to the nanotube surface. semanticscholar.org
3. "Grafting From"Surface-Initiated ATRP of a monomer (e.g., styrene, MMA).Grows well-defined polymer chains directly from the surface of the nanotube. nih.govresearchgate.net
4. ResultPolymer-grafted carbon nanomaterial.Enhanced solubility, processability, and compatibility in composites. nih.govmdpi.com

Potential Research Directions

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Further investigation into the reactivity of this compound under various catalytic conditions could uncover new and synthetically useful transformations. This could involve transition metal catalysis or organocatalysis to achieve novel bond formations.

Development of Greener Synthetic Pathways and Sustainable Methodologies

Developing more sustainable synthetic routes to 1-(2-Bromopropanoyl)pyrrolidin-2-one and its derivatives is an important goal. This could involve the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste.

Investigation of Unexplored Biological Target Classes Beyond Diguanylate Cyclase

While its role in inhibiting diguanylate cyclase is established, the diverse functionalities that can be introduced from this scaffold suggest that its derivatives could be active against other biological targets. Screening libraries of compounds derived from this compound against a range of enzymes and receptors could lead to the discovery of new therapeutic agents.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Design

Machine learning and AI can be powerful tools for accelerating research in this area. scispace.com These technologies can be used to predict the outcomes of reactions, design novel derivatives with desired properties, and identify potential biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Bromopropanoyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromopropionylation of pyrrolidin-2-one derivatives. For example, 2-bromopropionyl chloride may react with pyrrolidin-2-one in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF at elevated temperatures (150°C). Yields are sensitive to stoichiometry and reaction time .
  • Data Comparison : Similar brominated pyrrolidinones, such as 1-(4-fluorophenyl)pyrrolidin-2-one, show yields ranging from 59% (using bromofluorobenzene) to 85% (using iodofluorobenzene), highlighting the impact of halide reactivity on efficiency .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR : Key signals include the pyrrolidinone carbonyl (δ ~170–175 ppm in 13C^{13}\text{C} NMR) and the bromopropanoyl group (δ ~30–35 ppm for the CH2_2Br moiety in 1H^{1}\text{H} NMR) .
  • X-ray Crystallography : Used to confirm stereochemistry and intramolecular interactions (e.g., O–H⋯O hydrogen bonds stabilizing the lactam ring) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula (C7_7H10_{10}BrNO2_2) .

Q. What are the recommended storage conditions for this compound?

  • Stability : Store at 2–8°C in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis of the bromopropanoyl group. Light-sensitive due to the bromine atom; amber glassware is advised .

Advanced Research Questions

Q. How does the bromopropanoyl substituent influence reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-withdrawing bromine atom increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example, in amidation or esterification, the bromine acts as a leaving group, enabling substitution with amines or alcohols. Kinetic studies suggest pseudo-first-order kinetics in polar solvents like THF .
  • Contradictions : Despite enhanced reactivity, steric hindrance from the pyrrolidinone ring may reduce accessibility, requiring optimized reaction temperatures (e.g., microwave-assisted synthesis at 100–120°C) .

Q. What strategies resolve contradictions in reported biological activity data for brominated pyrrolidinones?

  • Case Study : While some studies report antibacterial activity for N-acylated pyrrolidinones (e.g., MIC values <10 µg/mL against S. aureus), others note limited efficacy due to poor solubility .
  • Methodological Adjustments :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies (e.g., ester prodrugs).
  • Bioassay Standardization : Validate protocols using reference strains and controlled inoculum sizes to minimize variability .

Q. How can stereochemical outcomes be controlled during derivatization of this compound?

  • Chiral Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to induce enantioselectivity.
  • Case Example : Microwave-assisted synthesis of (3aS*,4R*)-4-cyano-1,2,3,3a,4,5-hexahydro-1H-pyrrolo[1,2-a]quinoline-4-carbothioamide achieved 93% yield with defined stereochemistry using cyanothioacetamide and di-alkylaminobenzaldehyde .

Safety and Handling

  • Toxicity Data : Limited ecotoxicological data available; assume acute toxicity (LD50_{50} >500 mg/kg in rodents) based on structural analogs .
  • Emergency Measures : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.